1-(5-Chloropyridin-2-yl)-3-phenylurea
Description
1-(5-Chloropyridin-2-yl)-3-phenylurea is a urea derivative featuring a pyridine ring substituted with chlorine at the 5-position and a phenyl group attached via a urea linkage. Its molecular formula is C₁₂H₁₀ClN₃O, with a molecular weight of 263.68 g/mol (estimated). For instance, piperazine derivatives of 5-chloropyridin-2-yl groups (e.g., 1-(5-chloropyridin-2-yl)piperazine) are synthesized via coupling reactions involving 2,5-dichloropyridine and diamines . Such methods may extend to the preparation of urea derivatives like the target compound.
Properties
CAS No. |
10461-91-3 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10ClN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
InChI Key |
FTIHUAKSLYLXGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Synonyms |
N-(5-chloropyridin-2-yl)-N'-phenylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomer: 1-(2-Chloro-4-pyridyl)-3-phenylurea (CPPU)
Key Structural Difference :
- Target Compound : Chlorine at the 5-position of the pyridin-2-yl ring.
- CPPU : Chlorine at the 2-position of the pyridin-4-yl ring (CAS 68157-60-8) .
Biological and Functional Insights: CPPU is widely studied as a cytokinin-like plant growth regulator. demonstrates that CPPU application increases fruit size but reduces postharvest quality (e.g., lower sugar content, accelerated ethylene production, and higher cold sensitivity) .
Physical Properties :
Thiadiazol-Urea Derivatives
describes urea derivatives with 1,3,4-thiadiazol-2-yl substituents, such as 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea . These compounds exhibit antifungal activity, synthesized via nucleophilic substitution reactions .
Key Differences :
- Substituent Effects : Thiadiazole-containing derivatives often show enhanced bioactivity due to sulfur’s electron-withdrawing effects, whereas the pyridine ring in the target compound may favor different interactions.
Piperazine and Diazepane Analogs
highlights 1-(5-chloropyridin-2-yl)piperazine and 1-(5-chloropyridin-2-yl)-1,4-diazepane , which share the 5-chloro-pyridin-2-yl moiety but replace urea with cyclic amines .
Functional Implications :
- Urea vs. Piperazine derivatives, in contrast, offer basicity and conformational flexibility.
- Synthesis : Both classes utilize 2,5-dichloropyridine as a precursor, but urea derivatives require coupling with phenyl isocyanate, while piperazine analogs involve diamine reactions.
Chloropyridine-Based Agrochemicals
lists 1-(2-Chloro-4-pyridyl)-3-phenylurea (CPPU) and 3-chloropyridine , underscoring the agrochemical relevance of chloropyridine derivatives. The 5-chloro substitution in the target compound may confer unique stability or bioavailability compared to CPPU, as halogen positioning affects metabolic degradation and environmental persistence.
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